3-Amino-4-nitropyridine 1-oxide
Overview
Description
3-Amino-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group
Biochemical Analysis
Biochemical Properties
3-Amino-4-nitropyridine 1-oxide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dosage optimization to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and physiological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, which determine its localization and accumulation within different cellular compartments. Additionally, binding proteins can influence the distribution and availability of this compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitropyridine 1-oxide typically involves nitration and subsequent oxidation reactions. One common method involves the nitration of 3-amino-4-hydroxypyridine using nitric acid, followed by oxidation with hydrogen peroxide to introduce the N-oxide group . The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Various N-oxide derivatives.
Reduction: 3,4-Diaminopyridine 1-oxide.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-Amino-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on bacterial strains.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in bacterial cells, the compound can interfere with metabolic processes, leading to the selective isolation of certain mutants . The nitro group and N-oxide moiety play crucial roles in its biological activity, often undergoing reduction to form reactive intermediates that exert toxic effects on target cells .
Comparison with Similar Compounds
- 3-Nitropyridine
- 4-Amino-3-nitropyridine
- 3-Chloro-4-nitropyridine 1-oxide
Comparison: Compared to similar compounds, 3-Amino-4-nitropyridine 1-oxide is unique due to the presence of both an amino group and an N-oxide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFMZXKQYNOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473987 | |
Record name | 3-Amino-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19349-78-1 | |
Record name | 3-Amino-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.